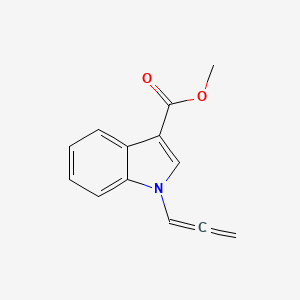![molecular formula C27H31N5O2 B2955255 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide CAS No. 1113118-24-3](/img/structure/B2955255.png)
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide is a complex chemical compound with a multifaceted structure. Its unique configuration presents various potentials in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide generally involves multiple steps, including the preparation of benzofuro[3,2-d]pyrimidine, followed by functionalization to introduce the piperidine carboxamide moiety. Reactions often involve coupling agents, solvents such as dimethylformamide, and catalysts like palladium on carbon.
Industrial Production Methods: : In an industrial setting, the process may involve optimization of reaction conditions, such as temperature and pressure, to increase yield and purity. Continuous flow reactors might be used to scale up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: : 1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized in the presence of strong oxidizing agents like potassium permanganate.
Reduction: : It can be reduced using reagents such as lithium aluminum hydride.
Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Nucleophiles like amines, electrophiles such as alkyl halides.
Major Products Formed: : The products vary depending on the reaction type, but they often include modified derivatives of the original compound, such as different substituted benzofuro[3,2-d]pyrimidines.
Scientific Research Applications
Chemistry: : In chemistry, 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide is studied for its complex structure and reactivity, which can provide insights into synthetic methodologies and reaction mechanisms.
Biology and Medicine: : The compound may show potential as a therapeutic agent due to its ability to interact with biological targets. It is often investigated for its pharmacological properties, such as enzyme inhibition or receptor binding.
Industry: : Industrially, it can be a precursor or intermediate in the synthesis of other valuable chemicals and materials. Its properties may also be leveraged in the development of new materials with specialized functions.
Mechanism of Action
The compound's mechanism of action often involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can alter the activity of these targets, leading to various biological effects. Pathways influenced by 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide may include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine derivatives
Piperidine carboxamide derivatives
Phenylamino propyl derivatives
Uniqueness: : What sets 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide apart is its specific combination of functional groups and the resulting spatial configuration. This unique structure provides it with specific reactivity and interaction profiles not shared by simpler or more common compounds.
This compound continues to captivate researchers with its intriguing properties and potential applications across various fields. Happy to dive deeper into any specific aspect!
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-2-31(21-11-4-3-5-12-21)17-9-15-28-27(33)20-10-8-16-32(18-20)26-25-24(29-19-30-26)22-13-6-7-14-23(22)34-25/h3-7,11-14,19-20H,2,8-10,15-18H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKAUAJTTCLKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1CCCN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2955177.png)
![3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one](/img/structure/B2955179.png)



![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine](/img/structure/B2955184.png)



![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2955193.png)


